molecular formula C9H13ClN2O2 B3845083 4-chloro-5-hydroxy-2-pentyl-3(2H)-pyridazinone

4-chloro-5-hydroxy-2-pentyl-3(2H)-pyridazinone

Cat. No. B3845083
M. Wt: 216.66 g/mol
InChI Key: IHMQSANKLOVBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-5-hydroxy-2-pentyl-3(2H)-pyridazinone, also known as CP-55,940, is a synthetic cannabinoid that has been extensively studied for its potential medicinal properties. It was first synthesized in the mid-1990s by Pfizer as part of a research program aimed at developing new treatments for pain and inflammation.

Mechanism of Action

4-chloro-5-hydroxy-2-pentyl-3(2H)-pyridazinone acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are found throughout the body. These receptors play a key role in the regulation of pain, inflammation, and other physiological processes. By activating these receptors, this compound can modulate the activity of various neurotransmitters and other signaling molecules, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the regulation of ion channel activity. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-5-hydroxy-2-pentyl-3(2H)-pyridazinone for lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise modulation of these receptors and their downstream signaling pathways. However, one limitation is the potential for off-target effects, particularly at high doses or with prolonged exposure.

Future Directions

There are several potential future directions for research on 4-chloro-5-hydroxy-2-pentyl-3(2H)-pyridazinone and related compounds. One area of interest is the development of more selective agonists and antagonists for the cannabinoid receptors, which could have improved therapeutic profiles and reduced side effects. Another area of interest is the investigation of the potential role of these receptors in various disease states, such as chronic pain, inflammation, and neurodegeneration. Finally, there is ongoing interest in the development of new synthetic routes and analogs of this compound, which could lead to improved pharmacokinetic properties and increased potency.

Scientific Research Applications

4-chloro-5-hydroxy-2-pentyl-3(2H)-pyridazinone has been studied extensively for its potential medicinal properties, particularly in the area of pain management. It has been shown to have potent analgesic effects in animal models, and has been investigated as a potential treatment for conditions such as neuropathic pain, inflammatory pain, and cancer pain.

properties

IUPAC Name

4-chloro-5-hydroxy-2-pentylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-2-3-4-5-12-9(14)8(10)7(13)6-11-12/h6,13H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMQSANKLOVBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C(=C(C=N1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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